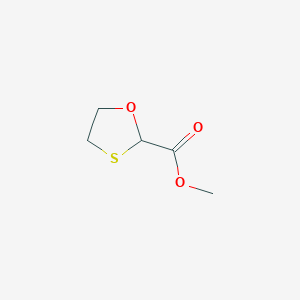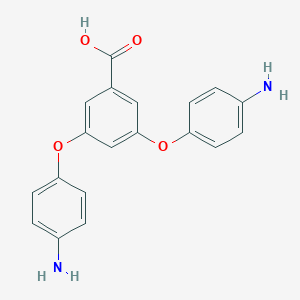
2-(Methylthio)nicotinamide
Overview
Description
2-(Methylthio)nicotinamide is a chemical compound with the molecular formula C7H8N2OS. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a methylthio group attached to the nicotinamide structure. It has been studied for its various biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
2-(Methylthio)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . The primary targets of nicotinamide and its derivatives are enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions .
Mode of Action
It is believed to interact with its targets, potentially inhibiting enzymes involved with the oxidation of nadh . This interaction can result in changes in cellular reactions, such as respiration and glycolysis .
Biochemical Pathways
This compound, like other components of vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play crucial roles in cellular energy metabolism .
Pharmacokinetics
Nicotinamide, from which it is derived, shows biphasic elimination with dose-dependent changes in half-life when administered in mice . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via the kidneys .
Result of Action
Nicotinamide is known to have significant dermal benefits, including skin brightening, anti-ageing properties, and protection of the skin barrier . It also plays a role in DNA repair and regulation of transcription processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach and the formulation of nicotinamide (tablet or liquid form) can affect its absorption characteristics
Biochemical Analysis
Biochemical Properties
2-(Methylthio)nicotinamide plays a significant role in biochemical reactions, particularly those involving redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis . These interactions are essential for maintaining cellular energy homeostasis and redox balance.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance NAD+ biosynthesis, which in turn affects the activity of sirtuins, a family of NAD±dependent deacetylases involved in regulating cellular stress responses, DNA repair, and metabolism . Additionally, this compound can modulate the activity of poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates NMNAT, enhancing the conversion of nicotinamide mononucleotide (NMN) to NAD+ . This increase in NAD+ levels subsequently activates sirtuins and PARPs, leading to changes in gene expression and cellular metabolism. Additionally, this compound may inhibit certain enzymes through oxidative demethylation, affecting their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that this compound can maintain its effects on cellular NAD+ levels and enzyme activity for several hours to days, depending on the experimental conditions . Long-term exposure to this compound may lead to sustained changes in cellular function, including alterations in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound has been shown to enhance NAD+ biosynthesis and improve metabolic function without significant adverse effects . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the benefits of the compound plateau at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD+ biosynthesis. It interacts with enzymes such as NMNAT and NAD synthetase, facilitating the conversion of NMN to NAD+ . This process is crucial for maintaining cellular energy homeostasis and redox balance. Additionally, this compound may influence other metabolic pathways by modulating the activity of sirtuins and PARPs, which are involved in various cellular processes, including DNA repair, stress responses, and metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound may interact with binding proteins that facilitate its transport and localization within cells. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . These localizations are essential for its activity and function, as they allow this compound to interact with specific enzymes and biomolecules involved in NAD+ biosynthesis and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)nicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of nicotinamide with methylthiolating agents under specific conditions. For example, nicotinamide can be reacted with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Nicotinamide or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the methylthio group.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research has explored its potential use in treating certain diseases due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
2-(Methylthio)nicotinamide can be compared with other nicotinamide derivatives:
Nicotinamide: The parent compound, which is a form of vitamin B3 and has various biological activities.
Nicotinamide mononucleotide: A derivative involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), with potential anti-aging and therapeutic applications.
1-Methylnicotinamide: Another derivative with anti-inflammatory properties.
The uniqueness of this compound lies in its specific methylthio group, which imparts distinct chemical and biological properties compared to other nicotinamide derivatives.
Properties
IUPAC Name |
2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYXNHSKBIZKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379092 | |
| Record name | 2-(methylthio)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-28-1 | |
| Record name | 2-(Methylthio)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylthio)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


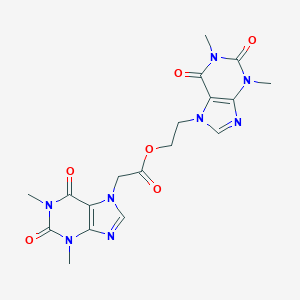
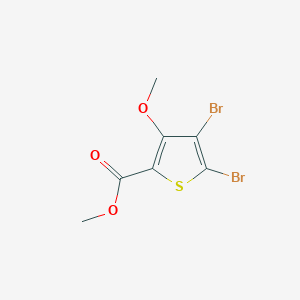





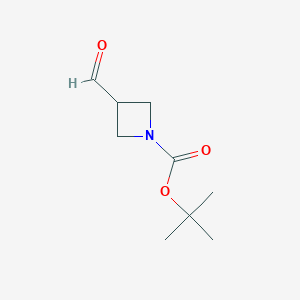
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

